

# Revolutionizing Cellular Imaging: BP Fluor 488 for Super-Resolution Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BP Fluor 488

Cat. No.: B15555275

[Get Quote](#)

## Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of cellular structures with unprecedented detail. The choice of fluorophore is paramount to the success of these advanced imaging techniques. **BP Fluor 488**, a bright and highly photostable green fluorescent dye, emerges as an exceptional candidate for super-resolution modalities such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. Its spectral characteristics, comparable to Alexa Fluor 488, allow for its seamless integration into established protocols.<sup>[1][2]</sup> This document provides a comprehensive guide to the application of **BP Fluor 488** in super-resolution microscopy, including its photophysical properties, detailed experimental protocols, and application examples.

## Photophysical Properties of BP Fluor 488

**BP Fluor 488** exhibits a high fluorescence quantum yield and remarkable photostability, making it well-suited for the demanding illumination conditions of super-resolution microscopy.<sup>[1]</sup> The dye is also stable over a wide pH range (pH 4-10), ensuring consistent performance in various biological imaging buffers.<sup>[2][3]</sup> Key quantitative data for **BP Fluor 488** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (Absorbance)	495 - 499 nm	[1][3][4][5][6]
Emission Maximum	519 - 520 nm	[1][4][5][6]
Molar Extinction Coefficient ( $\epsilon$ )	$\sim 71,800 \text{ cm}^{-1}\text{M}^{-1}$	[3]
Fluorescence Quantum Yield ( $\Phi$ )	$\sim 0.91$	[3]

## Super-Resolution Microscopy Techniques with BP Fluor 488

### Stochastic Optical Reconstruction Microscopy (STORM)

STORM, and its variant direct STORM (dSTORM), relies on the stochastic photoswitching of individual fluorophores to reconstruct a high-resolution image. The bright and photostable nature of **BP Fluor 488**, analogous to ATTO 488 and Alexa Fluor 488, makes it a suitable candidate for dSTORM imaging.[7][8] For optimal performance in dSTORM, a specialized imaging buffer containing a reducing agent is required to facilitate the reversible transition of the fluorophore to a dark state.

This protocol details the immunofluorescent labeling of microtubules in mammalian cells for dSTORM imaging using **BP Fluor 488**.

#### 1. Cell Culture and Fixation:

- Seed mammalian cells (e.g., HeLa, COS-7) on high-precision glass coverslips (#1.5) and culture to 60-70% confluency.
- Pre-warm fixation buffer (4% paraformaldehyde (PFA) in PBS) to 37°C.
- Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS).
- Fix the cells by incubating with the fixation buffer for 10-15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

## 2. Permeabilization and Blocking:

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

## 3. Antibody Labeling:

- Dilute the primary antibody (e.g., anti- $\alpha$ -tubulin monoclonal antibody) in the blocking buffer according to the manufacturer's recommendation.
- Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
- Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
- Dilute the **BP Fluor 488**-conjugated secondary antibody in the blocking buffer.
- Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Wash the cells extensively with PBS containing 0.1% Tween 20 three times for 5 minutes each, followed by a final wash with PBS.

## 4. STORM Imaging Buffer Preparation:

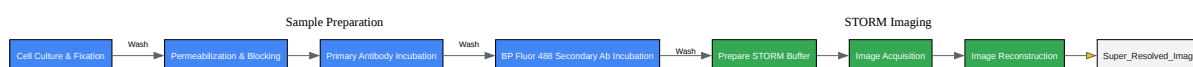
- A commonly used STORM imaging buffer for dyes in the 488 nm range utilizes mercaptoethylamine (MEA) as the thiol.<sup>[8][9]</sup>
- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.
- GLOX Solution (100x): Dissolve 14 mg of glucose oxidase in 200  $\mu$ L of Buffer A. Add 50  $\mu$ L of a 17 mg/mL catalase solution in Buffer A. Centrifuge to remove any precipitate. This

solution can be stored at 4°C for up to two weeks.

- 1 M MEA Solution: Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl. Store at 4°C for up to one month.
- Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution. Mix gently.

#### 5. dSTORM Image Acquisition:

- Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.
- Add the freshly prepared STORM imaging buffer to the sample.
- Image on a STORM-capable microscope equipped with a high-power 488 nm laser for excitation and a 405 nm laser for reactivation (if needed).
- Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.[7]
- Use appropriate software to analyze the single-molecule localization data and reconstruct the super-resolution image.



[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for STORM imaging.

## Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot. The photostability of **BP Fluor 488** makes it a robust choice for STED imaging. For optimal STED performance with a 488 nm excitation, a depletion laser in the range of 592 nm is commonly used.[10][11][12]

This protocol outlines the labeling of F-actin in fixed cells using **BP Fluor 488**-phalloidin for STED microscopy.

#### 1. Cell Culture, Fixation, and Permeabilization:

- Follow the same steps for cell culture, fixation, and permeabilization as described in the STORM protocol. A cytoskeleton-preserving buffer during fixation is recommended for delicate actin structures.[\[13\]](#)[\[14\]](#)

#### 2. F-Actin Labeling:

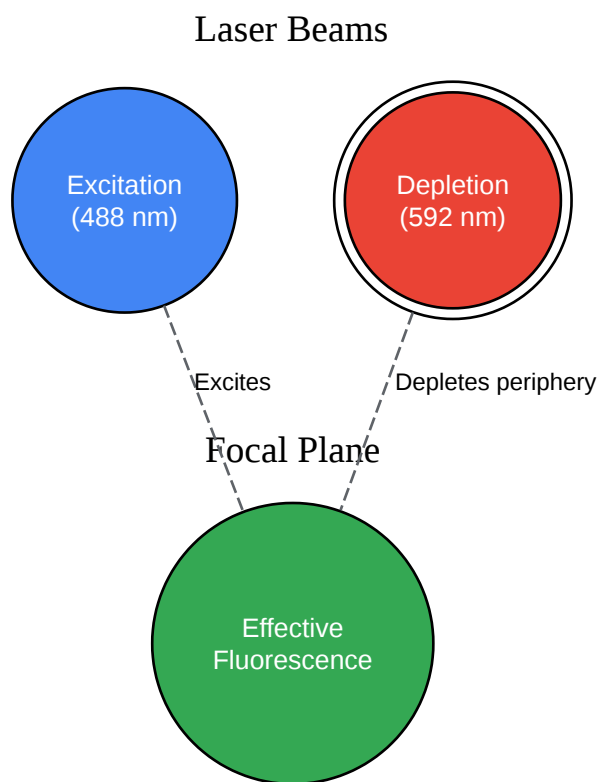
- Dilute **BP Fluor 488**-phalloidin conjugate in PBS containing 1% BSA to the manufacturer's recommended concentration.
- Incubate the permeabilized and blocked cells with the **BP Fluor 488**-phalloidin solution for 20-30 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.

#### 3. Mounting:

- Mount the coverslip on a microscope slide using a mounting medium with a refractive index matched to the immersion oil (e.g., 1.518).[\[10\]](#) Commercially available antifade mounting media are suitable, or a glycerol-based medium can be prepared.

#### 4. STED Image Acquisition:

- Image the sample on a STED microscope equipped with a 488 nm excitation laser and a 592 nm depletion laser.
- Optimize the excitation and STED laser powers to achieve the desired resolution while minimizing photobleaching.
- Acquire images using the STED system's software.



[Click to download full resolution via product page](#)

Fig. 2: Principle of STED microscopy.

## Data Presentation and Expected Results

The use of **BP Fluor 488** in super-resolution microscopy is expected to yield high-quality images with significantly improved resolution over conventional fluorescence microscopy.

**STORM:** The reconstructed STORM image of microtubules should reveal individual filaments that are not resolvable by conventional microscopy. The localization precision will depend on the photon output of **BP Fluor 488** in the STORM buffer.

**STED:** STED images of the actin cytoskeleton should show fine filamentous structures and details of the actin network, such as the cortical actin meshwork and stress fibers, with a resolution well below the diffraction limit.

## Conclusion

**BP Fluor 488** is a versatile and high-performance green fluorescent dye that is well-suited for super-resolution microscopy techniques like STORM and STED. Its high quantum yield, photostability, and spectral compatibility with common laser lines make it an excellent alternative to other 488 nm dyes. The protocols provided here offer a starting point for researchers to incorporate **BP Fluor 488** into their super-resolution imaging workflows, enabling the exploration of cellular structures at the nanoscale.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. BP Fluor 488 Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BP Fluor 488 acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]
- 6. BP Fluor 488 Hydrazide, Alexa Fluor 488 hydrazide equivalent, 2500973-94-2 | BroadPharm [broadpharm.com]
- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mvi-inc.com [mvi-inc.com]
- 9. augusta.edu [augusta.edu]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. Choosing dyes for cw-STED nanoscopy using self-assembled nanorulers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 13. Frontiers | Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells [frontiersin.org]

- 14. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revolutionizing Cellular Imaging: BP Fluor 488 for Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555275#using-bp-fluor-488-in-super-resolution-microscopy]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)